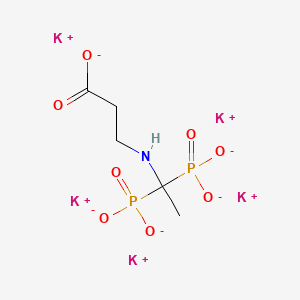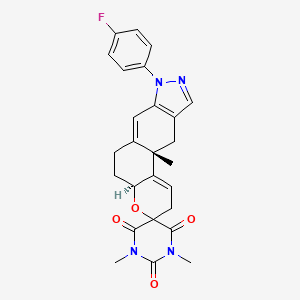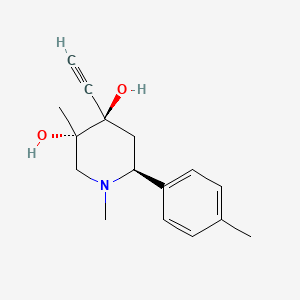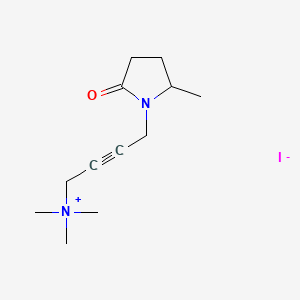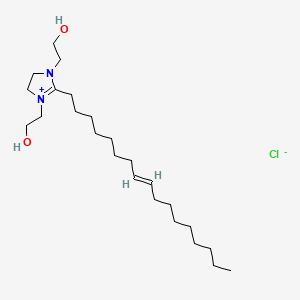
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties and are often used in various industrial and scientific applications. The unique structure of this compound, featuring both hydrophilic and hydrophobic regions, makes it particularly useful in formulations requiring emulsification or surface activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride typically involves the reaction of imidazoline derivatives with long-chain alkyl halides. The reaction conditions often require:
Solvent: Anhydrous conditions using solvents like toluene or chloroform.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Elevated temperatures (around 80-100°C) to drive the reaction to completion.
Industrial Production Methods
Industrial production may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The process is optimized for large-scale production, ensuring purity and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride can undergo several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolinium ring can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Silver nitrate for chloride substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of new quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
Wirkmechanismus
The mechanism of action of 1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with strong emulsifying properties.
Uniqueness
1,3-Di(2-hydroxyethyl)-2-(8-heptadecenyl)imidazolinium chloride is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring both emulsification and antimicrobial activity.
Eigenschaften
CAS-Nummer |
67846-04-2 |
|---|---|
Molekularformel |
C24H47ClN2O2 |
Molekulargewicht |
431.1 g/mol |
IUPAC-Name |
2-[2-[(E)-heptadec-8-enyl]-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H47N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25(20-22-27)18-19-26(24)21-23-28;/h9-10,27-28H,2-8,11-23H2,1H3;1H/q+1;/p-1/b10-9+; |
InChI-Schlüssel |
RECGPPRZKLKLAA-RRABGKBLSA-M |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


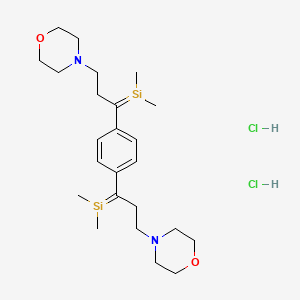
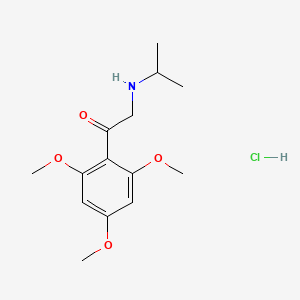
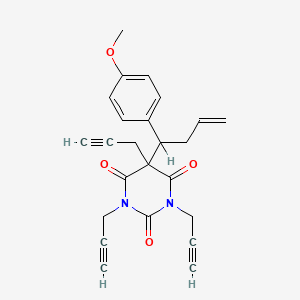
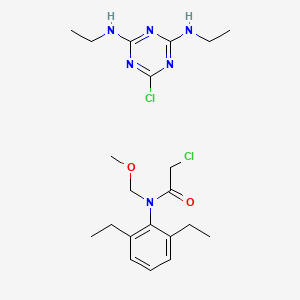
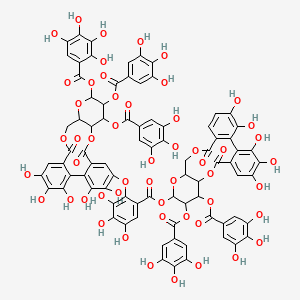
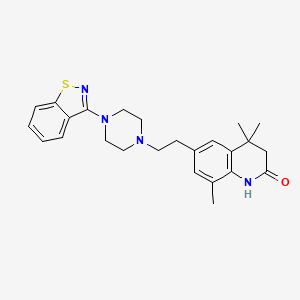

![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)
